1,2-Dichloroethane-d4

Catalog No.
S1526440
CAS No.
17060-07-0
M.F
C2H4Cl2
M. Wt
102.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloroethane-d4

CAS Number

17060-07-0

Product Name

1,2-Dichloroethane-d4

IUPAC Name

1,2-dichloro-1,1,2,2-tetradeuterioethane

Molecular Formula

C2H4Cl2

Molecular Weight

102.98 g/mol

InChI

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2/i1D2,2D2

InChI Key

WSLDOOZREJYCGB-LNLMKGTHSA-N

SMILES

C(CCl)Cl

Synonyms

1,2-Dichloroethane-1,1,2,2-D4; Dichloroethane-1,1,2,2-D4

Canonical SMILES

C(CCl)Cl

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)Cl

1,2-Dichloroethane-d4 (C2D4Cl2), also known as ethylene dichloride-d4, is a deuterated isotopomer of the common solvent 1,2-dichloroethane (EDC). It differs from EDC by having all four hydrogens replaced with deuterium (²H), a stable isotope of hydrogen. This substitution offers several advantages in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy [].


Molecular Structure Analysis

1,2-Dichloroethane-d4 possesses a simple molecular structure. The two carbon atoms form the backbone, each bonded to two chlorine atoms and one deuterium atom. The four deuterium atoms are arranged symmetrically, with two on each carbon. This symmetrical structure contributes to the favorable properties for NMR analysis [].


Chemical Reactions Analysis

While specific synthesis methods for 1,2-Dichloroethane-d4 are not readily available in scientific literature, it is likely produced through isotopic exchange reactions involving 1,2-dichloroethane and deuterium gas (D2) under controlled conditions using a catalyst [].

Degradation of 1,2-Dichloroethane-d4 likely follows similar pathways as the non-deuterated form. In the presence of strong oxidizing agents or high temperatures, it can decompose to form various halogenated hydrocarbons, hydrogen chloride (HCl), and potentially carbon oxides [].

One crucial application of 1,2-Dichloroethane-d4 is as an internal standard in the analysis of volatile organic compounds (VOCs) in water using gas chromatography-mass spectrometry (GC-MS). The mass shift of +4 atomic mass units (amu) due to deuterium substitution allows for easy differentiation between the analyte (VOC) peak and the internal standard peak, improving the accuracy of quantification.

Another application is its use as a chain termination reagent in the synthesis of poly(ethylene-d4 oxide). Here, the deuterated solvent incorporates deuterium atoms into the polymer chain, allowing for further characterization using techniques like deuterium NMR.


Physical And Chemical Properties Analysis

  • Molecular Formula: C2D4Cl2
  • Molecular Weight: 102.98 g/mol []
  • Isotopic Purity: Typically ≥ 98% deuterium incorporation []
  • Melting Point: -35 °C (literature) []
  • Boiling Point: 83 °C (literature) []
  • Density: 1.307 g/mL at 25 °C (literature) []
  • Solubility: Miscible with many organic solvents, slightly soluble in water.

Mechanism of Action (Not Applicable)

1,2-Dichloroethane-d4 primarily functions as a solvent and internal standard in scientific research. It does not possess a specific mechanism of action in biological systems.

1,2-Dichloroethane-d4 shares similar hazards with the non-deuterated form. It is classified as a suspected carcinogen and may cause respiratory and central nervous system problems upon inhalation or exposure.

  • Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for specific handling and disposal procedures for 1,2-Dichloroethane-d4 before use.
  • High purity: The deuterium substitution in 1,2-Dichloroethane-d4 reaches a purity of over 99 atom %, minimizing interference from other isotopes and ensuring accurate results in various analytical techniques [].
  • Distinct mass: Due to the heavier deuterium atoms, 1,2-Dichloroethane-d4 possesses a distinct mass compared to its non-deuterated counterpart. This difference allows researchers to easily distinguish and track the labeled molecule during experiments [].

Here are some specific scientific research applications of 1,2-Dichloroethane-d4:

NMR Spectroscopy:

1,2-Dichloroethane-d4 finds extensive use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its key advantages include:

  • Solubility: It readily dissolves a wide range of organic compounds, making it suitable for studying various molecules.
  • No interference with peaks: The deuterium atoms do not produce any peaks in the typical NMR spectrum region, allowing clear observation of the target molecule's signals [].

Internal Standard in Chromatography:

1,2-Dichloroethane-d4 serves as a valuable internal standard in various chromatographic techniques, including gas chromatography-mass spectrometry (GC-MS). Its distinct mass and peak characteristics offer several benefits:

  • Quantification: By comparing the peak areas of the analyte and the internal standard, researchers can accurately quantify the concentration of the target compound in the sample [].
  • Compensation for variations: It helps compensate for slight variations in instrument performance or sample preparation, ensuring consistent and reliable results across different experiments [].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H224 (13.64%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (86.36%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (86.36%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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